

# 4-Amino-3-nitrophenol as a chemical intermediate in dye synthesis

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## Compound of Interest

Compound Name: 4-Amino-3-nitrophenol

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An In-depth Technical Guide to **4-Amino-3-nitrophenol** as a Chemical Intermediate in Dye Synthesis

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Amino-3-nitrophenol** (4A3NP) is a pivotal aromatic organic compound that serves primarily as a chemical intermediate in the synthesis of various dyes.<sup>[1][2]</sup> With the CAS Registry Number 610-81-1, this compound is structurally characterized by a phenol ring substituted with an amino group (-NH<sub>2</sub>) and a nitro group (-NO<sub>2</sub>) at positions 4 and 3, respectively.<sup>[3][4]</sup> Its unique molecular architecture, featuring reactive amino, nitro, and hydroxyl functional groups, makes it an indispensable precursor for producing a wide array of colorants.<sup>[5]</sup>

This technical guide provides a comprehensive overview of **4-amino-3-nitrophenol**, focusing on its chemical properties, synthesis protocols, and its fundamental role in the production of azo dyes for the textile and cosmetic industries. It is particularly crucial in the formulation of hair colorants and disperse dyes for synthetic fibers.<sup>[5][6]</sup> Beyond dyestuffs, it also finds application as a building block in the synthesis of pharmaceuticals and other fine chemicals.<sup>[1][2][7]</sup>

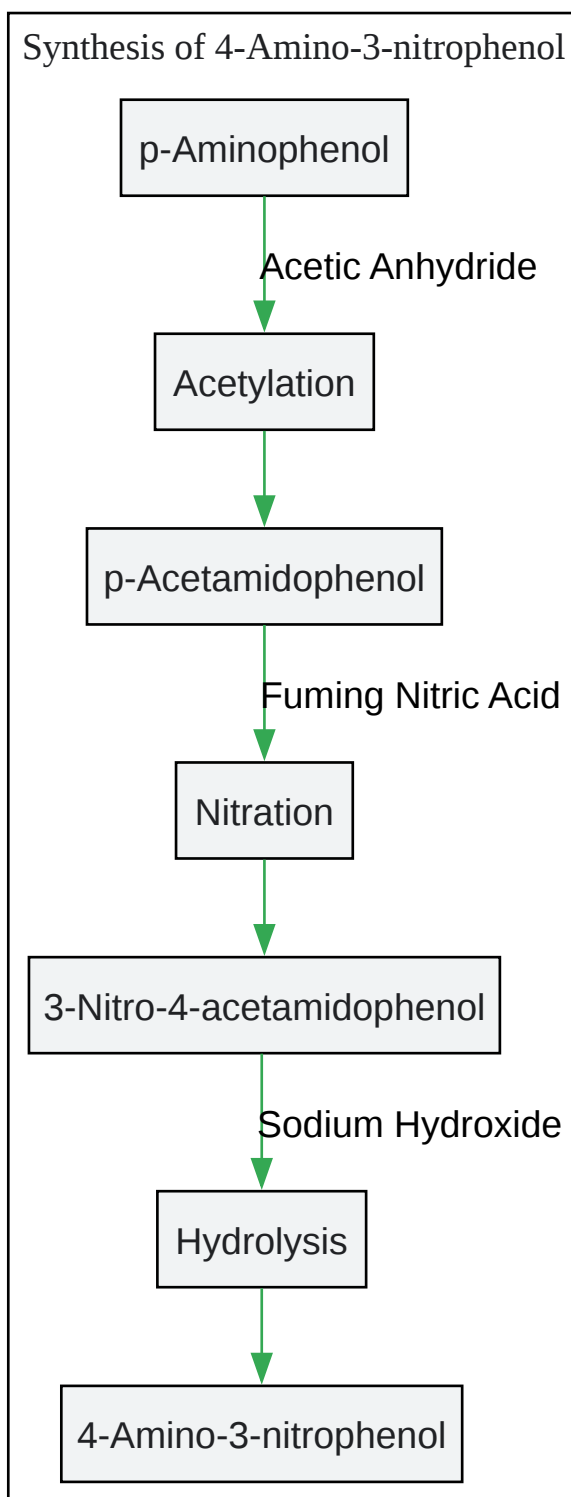
## Chemical and Physical Properties

**4-Amino-3-nitrophenol** typically appears as a dark red to brown crystalline powder.<sup>[8][9]</sup> Its physical and chemical characteristics are critical for its application in synthesis and are summarized below.

Property	Value	Source(s)
CAS Number	610-81-1	<sup>[3][10]</sup>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	<sup>[3][10]</sup>
Molecular Weight	154.12 g/mol	<sup>[3][10][11]</sup>
Appearance	Dark red to brown crystalline powder	<sup>[9][12]</sup>
Melting Point	150-154 °C (lit.)	<sup>[10]</sup>
Boiling Point	374.4 ± 32.0 °C at 760 mmHg	<sup>[3]</sup>
Density	1.5 ± 0.1 g/cm <sup>3</sup>	<sup>[3]</sup>
Water Solubility	1.8 g/L	<sup>[13]</sup>
pKa	9.21 ± 0.10 (Predicted)	<sup>[10]</sup>
Purity (Typical)	≥97.5% (HPLC)	<sup>[5][8]</sup>

## Synthesis of 4-Amino-3-nitrophenol

The most common industrial synthesis of **4-amino-3-nitrophenol** starts from p-aminophenol and involves a three-step process: acetylation, nitration, and hydrolysis.<sup>[1][14]</sup>



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**Caption:** Synthesis pathway of **4-Amino-3-nitrophenol** from p-Aminophenol.

## Experimental Protocol: Synthesis from p-Aminophenol

This protocol is a representative synthesis based on established methodologies.[\[1\]](#)[\[14\]](#)

### Step 1: Acetylation of p-Aminophenol

- In a 250 mL three-necked flask equipped with a thermometer and stirrer, add 21.0 g of p-aminophenol, 60.0 mL of acetic anhydride, and 16.0 mL of glacial acetic acid.[\[1\]](#)
- Heat the mixture to 128°C and maintain reflux for 2 hours. The solution will become a reddish-brown liquid.[\[1\]](#)
- Cool the reaction solution to 25°C, at which point a significant amount of light flesh-red solid (p-acetamidophenol) will precipitate.[\[1\]](#)

### Step 2: Nitration of p-Acetamidophenol

- While maintaining the temperature at 25-26°C, slowly add 10.0 mL of fuming nitric acid dropwise (approx. 10 drops/min) to the cooled suspension from Step 1.[\[1\]](#)
- Stir the mixture vigorously under these acidic conditions for 1.5 hours. More yellow crystals will precipitate.[\[1\]](#)
- Pour the reaction mixture into a large volume of ice water to precipitate the product, 3-nitro-4-acetamidophenol ethyl ester, as yellow crystals.[\[1\]](#)
- Wash the crystals with water until neutral, then collect by suction filtration and dry the filter cake. A typical yield for this intermediate is around 73.9%.[\[1\]](#)

### Step 3: Hydrolysis to **4-Amino-3-nitrophenol**

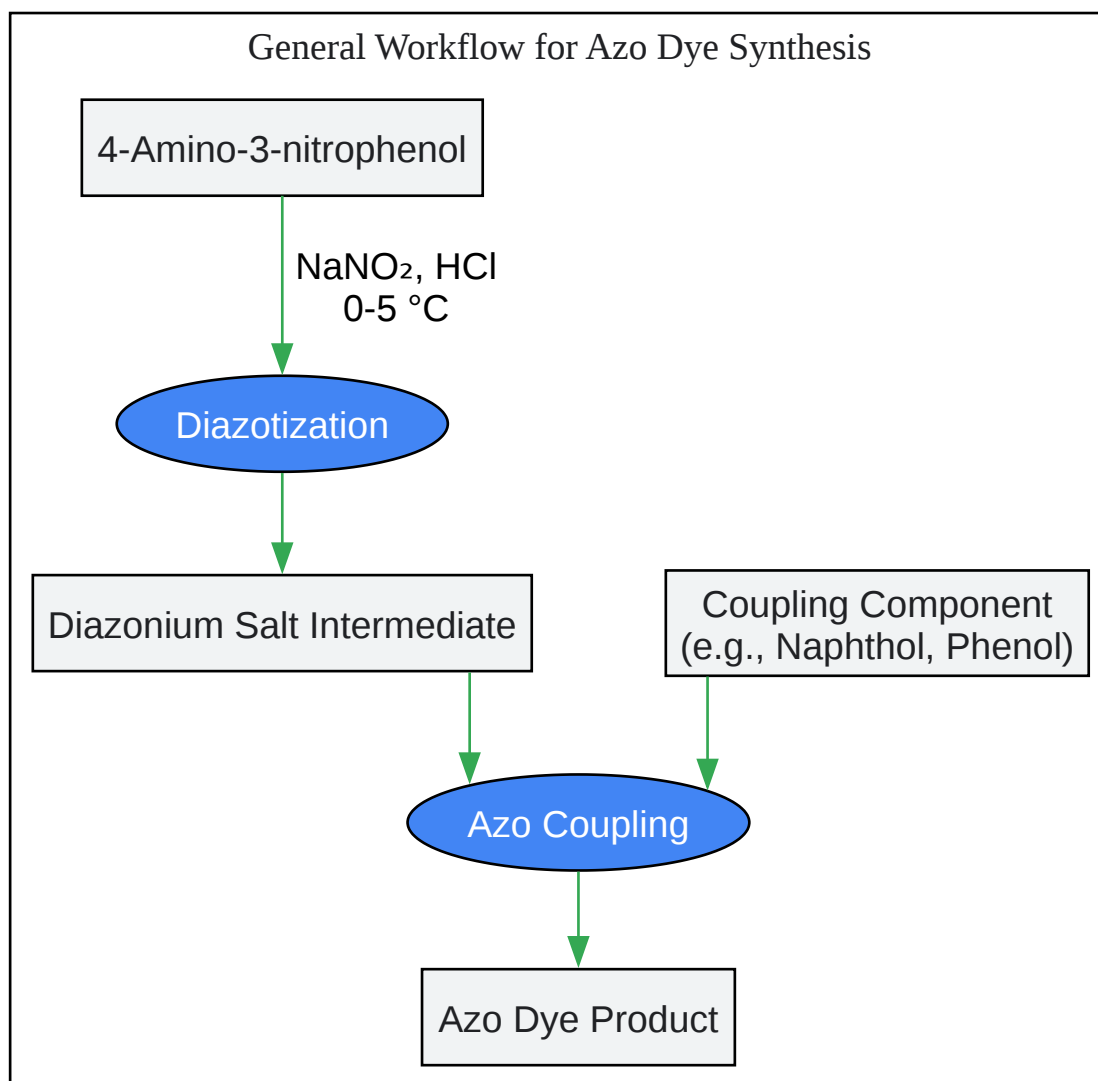
- In a 150 mL three-necked flask, combine 5.4 g of the dried 3-nitro-4-acetamidophenol ethyl ester from Step 2, 20 mL of absolute ethanol, and 30.0 mL of 3 mol/L sodium hydroxide solution.[\[1\]](#)
- Heat the mixture to 60°C and stir at this temperature for 1 hour.[\[1\]](#)
- After the reaction is complete, remove the ethanol by evaporation under reduced pressure.

- Cool the remaining solution to below 10°C and adjust the pH to 3-4 using a 1:1 solution of concentrated hydrochloric acid and water. This will cause red crystals to precipitate.[\[1\]](#)[\[14\]](#)
- Collect the precipitated **4-amino-3-nitrophenol** by suction filtration and dry the filter cake.[\[1\]](#)

Parameter	Step 1: Acetylation	Step 2: Nitration	Step 3: Hydrolysis
Primary Reagents	p-Aminophenol, Acetic Anhydride	p-Acetamidophenol, Fuming Nitric Acid	3-Nitro-4-acetamidophenol, NaOH
Temperature	128°C (Reflux)	25-26°C	60°C
Reaction Time	2 hours	1.5 hours	1 hour
Key Conditions	Glacial Acetic Acid	Strong acid	pH adjustment to 3-4

## 4-Amino-3-nitrophenol in Azo Dye Synthesis

4A3NP is a classic diazo component in the synthesis of azo dyes. The process involves two fundamental steps: diazotization of the primary amino group, followed by a coupling reaction with an electron-rich aromatic compound (the coupling component).



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**Caption:** General workflow for producing azo dyes using **4-Amino-3-nitrophenol**.

## Experimental Protocol: General Azo Dye Synthesis

This generalized protocol outlines the synthesis of an azo dye using 4A3NP as the diazo component.

### Step 1: Diazotization of **4-Amino-3-nitrophenol**

- Dissolve the required molar amount of **4-amino-3-nitrophenol** in a suitable acid, such as hydrochloric or hydrobromic acid, cooled in an ice bath to 0-5°C.[\[1\]](#)[\[15\]](#)[\[16\]](#)

- Prepare a solution of sodium nitrite ( $\text{NaNO}_2$ ) in water.
- Slowly add the sodium nitrite solution dropwise to the stirred 4A3NP solution, ensuring the temperature remains between 0-10°C.<sup>[1]</sup>
- Continue stirring the mixture in the cold for 1-3 hours to ensure the complete formation of the 3-nitrophenol-4-diazonium salt solution.<sup>[1]</sup> The resulting solution should be used promptly in the next step.

### Step 2: Azo Coupling Reaction

- Prepare a separate solution of the chosen coupling component (e.g., 1-naphthol, resorcinol, or another substituted phenol) in an alkaline medium, such as a sodium hydroxide solution, and cool it to below 5°C.<sup>[15]</sup><sup>[17]</sup>
- Slowly add the cold diazonium salt solution from Step 1 to the cold, stirred solution of the coupling component.
- Maintain the temperature below 5°C and stir the reaction mixture for several hours. The azo dye will precipitate out of the solution as a colored solid.<sup>[15]</sup>
- Monitor the reaction completion using thin-layer chromatography (TLC).
- Collect the dye by filtration, wash it thoroughly with cold water to remove excess salts and unreacted components, and then dry it.

Parameter	Step 1: Diazotization	Step 2: Azo Coupling
Key Reagents	4A3NP, HCl/HBr, $\text{NaNO}_2$	Diazonium Salt, Coupling Component
Temperature	0-10°C	< 5°C
pH	Acidic	Alkaline (typically)
Reaction Time	1-3 hours	1-4 hours

## Applications in Specific Dye Classes

The versatility of 4A3NP makes it a valuable intermediate for several classes of dyes.

- **Hair Dyes:** 4A3NP is widely used in cosmetic hair dye formulations, functioning as a direct dye in semi-permanent products and as a toner in permanent (oxidative) systems.<sup>[2][18][19]</sup> It is particularly known for imparting orange, rich bordeaux, and red tones to hair.<sup>[20][21]</sup> In oxidative formulations, it is used at a maximum concentration of 3.0% before being mixed with an oxidizing agent like hydrogen peroxide.<sup>[22]</sup>
- **Disperse Dyes:** Due to its chemical structure, 4A3NP is an excellent precursor for synthesizing monoazo disperse dyes.<sup>[15][17]</sup> These dyes are designed for coloring hydrophobic fibers, most notably polyester.<sup>[6]</sup> The resulting dyes often exhibit good to excellent fastness properties, including resistance to washing and light.<sup>[6][15][23]</sup>

## Characterization and Analytical Data

The identity and purity of **4-amino-3-nitrophenol** and the dyes derived from it are confirmed using various analytical techniques.

Analytical Technique	Purpose
HPLC	To determine the purity of the compound, typically $\geq 97.5\%$ .
Melting Point	To confirm identity and purity, with a characteristic range of 150-154°C.
Infrared (IR) Spectroscopy	To identify characteristic functional groups such as -OH, -NH <sub>2</sub> , and -NO <sub>2</sub> . Spectra are available in public databases. <sup>[11][24][25]</sup>
Nuclear Magnetic Resonance (NMR)	To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei. 1H NMR data is available. <sup>[11][26]</sup>
Mass Spectrometry (MS)	To determine the molecular weight and fragmentation pattern, confirming the molecular formula. <sup>[11][25]</sup>



## Safety and Handling

Proper handling of **4-amino-3-nitrophenol** is essential due to its chemical nature.

- Hazard Classifications: The compound is classified as harmful if swallowed (Acute Tox. 4 Oral), may cause an allergic skin reaction (Skin Sens. 1A), causes serious eye irritation (Eye Irrit. 2), and is toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).
- Precautionary Measures:
  - Avoid breathing dust.
  - Wear suitable protective clothing, gloves, and eye/face protection.[12]
  - Avoid release to the environment.
- Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container under an inert atmosphere.[10][12][27] Incompatible materials include strong oxidizing agents.[12]

## Conclusion

**4-Amino-3-nitrophenol** is a cornerstone chemical intermediate with significant industrial importance, particularly in the dye manufacturing sector. Its well-defined synthesis from readily available precursors and its reactive functional groups allow for the creation of a diverse palette of azo dyes. Its application in both cosmetic hair colorants and high-performance disperse dyes for textiles underscores its versatility and commercial value. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for researchers and professionals aiming to develop new and improved colorant technologies.

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